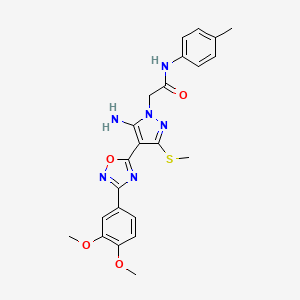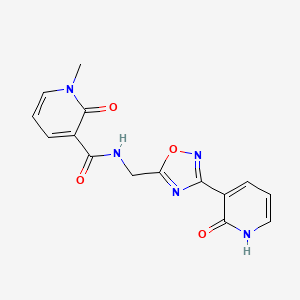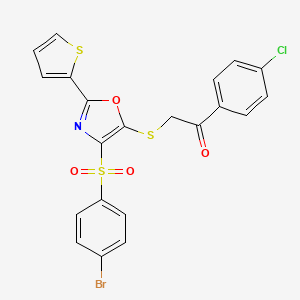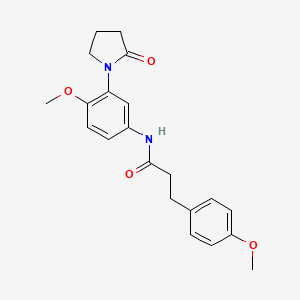
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid, also known as EBIO, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potassium channel activator, which means that it can activate the flow of potassium ions across cell membranes. This property has made EBIO a valuable tool in the study of ion channels and their role in various physiological processes.
Scientific Research Applications
Industrial and Environmental Applications
Polymer Production and Applications : Acrylamide, a synthetic monomer, is utilized extensively in the creation of polymers like polyacrylamide. These polymers are instrumental in water and wastewater treatment, paper processing, and mining. The research into acrylamide's formation, especially its link to the Maillard reaction, sheds light on its role in industrial applications and the potential risks associated with its presence in heat-treated foods (Taeymans et al., 2004).
Toxicological Review of Acrylates : Lower alkyl acrylate monomers, including ethyl acrylate, are primary components in acrylic polymers used in various products. Despite limited potential for environmental exposure, occupational exposure remains a concern. Comprehensive reviews have been undertaken to assess the carcinogenicity, mutagenicity, and genotoxicity of these acrylates, suggesting that they follow a non-genotoxic mechanism, thereby limiting potential human cancer hazards (Suh et al., 2018).
Biomedical Applications
Plasma Polymerization for Biomedical Use : Non-thermal plasma is a novel method for modifying polymeric surfaces without impacting the material's bulk. Plasma polymerization of organic compounds like acrylic acid is used to produce thin films with specific surface chemistries. These films are particularly beneficial in regenerative medicine and biomolecule immobilization processes. The review emphasizes the potential of acrylic acid-based coatings in enhancing cell growth and proliferation in biomedical applications (Bitar et al., 2018).
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, including (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid, have been studied extensively for their anticancer properties. These compounds offer various reactive sites for modifications, leading to a rich tradition in medicinal research. The review provides a comprehensive compilation of the synthesis and biological evaluation of cinnamoyl acids and their derivatives, emphasizing their potential in anticancer research (De et al., 2011).
Biotechnological and Chemical Applications
Biotechnological Production from Biomass : Lactic acid, derived from the fermentation of biomass sugars, serves as a precursor for various chemicals like acrylic acid. The review discusses the current status and potential of producing valuable chemicals from lactic acid via biotechnological routes, indicating a shift towards greener processes in chemical production (Gao et al., 2011).
Acrolein and Acrylic Acid from Biomass : This article reviews the production of acrolein and acrylic acid from biomass, highlighting the use of platform molecules like glycerol and lactic acid in these catalytic processes. It emphasizes the need for optimizing these bio-based processes to compete with petroleum-based methods, pointing towards future research directions in the field (Grasselli & Trifiró, 2017).
properties
IUPAC Name |
(E)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-11-10(7-8-13(14)15)9-5-3-4-6-12(9)16-11/h3-8H,2H2,1H3,(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDNBOMVIMWDA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B2438440.png)



![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)


